6,6,6-Trifluorohexan-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12F3N |
|---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
6,6,6-trifluorohexan-3-amine |
InChI |
InChI=1S/C6H12F3N/c1-2-5(10)3-4-6(7,8)9/h5H,2-4,10H2,1H3 |
InChI Key |
MUAUJWCCYMBQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(F)(F)F)N |
Origin of Product |
United States |
Stereoselective and Enantioselective Synthesis of 6,6,6 Trifluorohexan 3 Amine and Analogues
Asymmetric Catalysis in Fluorinated Amine Synthesis
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of trifluoromethylated amines, offering direct routes from achiral starting materials. nih.gov
Transition-metal catalysis, employing chiral ligands, is a prominent strategy for synthesizing chiral amines. nih.gov These methods often involve the isomerization of allylic amines or the hydroamination of alkenes. The design of specific chiral ligands is crucial for achieving high enantioselectivity, though the synthesis of these ligands can be complex and their effectiveness can be substrate-dependent. nih.gov
For instance, a rhodium-catalyzed enantioselective isomerization/reductive amination of allylic diethyl amines has been developed to produce γ-chiral primary and secondary amines with high enantioselectivities. nih.gov Similarly, palladium-catalyzed asymmetric hydrogenations of N-PMP trifluoromethyl imines have been reported to yield trifluoromethylated amines with high enantiomeric excess (ee). nih.gov Another approach involves the copper-catalyzed asymmetric addition of diorganozinc reagents to N-phosphinoylimines, generated in situ from hemiaminals, which produces chiral α,α,α-trifluoromethylamines in high yields and excellent enantioselectivity (91-99% ee). capes.gov.br
A notable strategy for creating homoallylic α-trifluoromethyl amines involves the palladium-catalyzed hydroalkylation of terminal dienes. Using a Pd-DTBM-SEGPHOS catalyst, trifluoromethyl-substituted isatin-derived azadienolates undergo γ-selective alkylation to yield products with high diastereoselectivity (dr) and enantioselectivity (er). duke.edunih.gov
| Catalyst System | Substrate Type | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Yield (%) |
| Pd-DTBM-SEGPHOS | Trifluoromethyl-substituted isatin-derived azadienolate and terminal diene | Homoallylic α-trifluoromethyl amine | up to 10:1 | up to 97.5:2.5 | up to 86 |
Organocatalysis has emerged as a powerful alternative to metal-based systems for the synthesis of chiral fluorinated amines. nih.gov These methods often utilize small organic molecules as catalysts, which can offer advantages in terms of cost, stability, and environmental impact.
One approach is the enantioselective reduction of β-trifluoromethyl nitroalkenes using a Hantzsch ester-type reducing agent, mediated by a multifunctional thiourea-based (S)-valine derivative catalyst. This method provides precursors to enantiomerically enriched β-trifluoromethyl amines with up to 97% ee. unimi.it Another strategy involves the photoredox organocatalysis for the α-trifluoromethylation of aldehydes, which can then be converted to valuable synthons like α-trifluoromethyl amines. This method combines enamine organocatalysis with a photoredox catalyst, such as Ir(ppy)₂(dtb-bpy)⁺, to achieve high enantiocontrol (up to 99% ee). organic-chemistry.org
Furthermore, a highly diastereoselective organocatalytic method has been developed to produce 3-fluoro-3′-amino-3,3′-bisoxindoles with two adjacent chiral centers in high yields and stereoselectivities. nih.govacs.org This reaction proceeds in protic solvents at room temperature and can be scaled up without loss of efficiency. nih.gov
| Catalyst Type | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |
| Thiourea-based (S)-valine derivative | Reduction | β-trifluoromethyl nitroalkene | Precursor to β-trifluoromethyl amine | up to 97% |
| Imidazolidinone & Ir(ppy)₂(dtb-bpy)⁺ | Photoredox α-trifluoromethylation | Aldehyde | α-trifluoromethyl aldehyde | up to 99% |
| Triethylamine | Diastereoselective addition | Fluorooxindole and N-Boc imine | 3-fluoro-3′-amino-3,3′-bisoxindole | High dr |
Enantioselective hydroamination, the direct addition of an N-H bond across a double or triple bond, is an atom-economical method for synthesizing chiral amines. nih.gov While challenging, significant progress has been made in this area.
Iridium-catalyzed remote hydroamination of unactivated disubstituted alkenes with electron-poor 2-aminopyridines has been developed. nih.gov The use of ligands like DIP-Ad-SEGPHOS is critical for achieving high regioselectivity and reaction rates. nih.gov Another iridium-based catalyst system, {[(R)-TMS-SYNPHOS]Ir(COD)}NTf₂, has been used for the asymmetric hydroamination of unactivated terminal alkenes with high yields and enantioselectivity. nih.govescholarship.org
Copper-catalyzed hydroamination of 1-trifluoromethylalkenes with hydrosilanes and hydroxylamines has also been developed for the regioselective synthesis of α-trifluoromethylamines. researchgate.net Furthermore, rhodium-catalyzed tandem hydroamination of internal alkynes can produce branched N-allylic indolines with high regio- and enantioselectivity. escholarship.org
Chiral Pool and Auxiliary-Based Syntheses for Trifluoromethylated Amines
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used for the synthesis of α-trifluoromethyl amines, often involving diastereoselective transformations. nih.gov
A common approach is the nucleophilic addition to imines bearing a chiral auxiliary on the nitrogen atom. nih.gov The Evans oxazolidinone auxiliaries are well-known for their use in stereoselective alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net For the synthesis of α-trifluoromethyl amines, N-tert-butanesulfinyl imines are particularly useful precursors. cas.cn The diastereoselective addition of organometallic reagents to these imines allows for the synthesis of a variety of chiral trifluoromethylated amines. rsc.org For instance, the addition of allyl zinc or allylindium derivatives to α-trifluoromethyl N-tert-butanesulfinyl hemiaminals yields homoallylic amines with high diastereoselectivity. rsc.org
The chiral pool approach utilizes readily available chiral compounds, such as amino acids or sugars, as starting materials. tcichemicals.com For example, chiral α-trifluoromethylpiperidine derivatives have been synthesized starting from materials derived from the chiral pool. mdpi.com
| Chiral Auxiliary | Reaction Type | Substrate | Product | Diastereoselectivity (dr) |
| N-tert-butanesulfinyl | Addition of allyl zinc/indium | α-trifluoromethyl hemiaminal | Homoallylic amine | up to >99:1 |
| Evans Oxazolidinone | Aldol reaction | N-acyloxazolidinone and aldehyde | β-hydroxy carbonyl | High |
Enzymatic and Biocatalytic Routes for Chiral Fluorinated Amines
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. mdpi.com Enzymes can operate under mild conditions and often exhibit excellent enantioselectivity. bohrium.com
Transaminases (TAs) are a key class of enzymes used for the synthesis of chiral amines from ketones. mdpi.comnih.gov They catalyze the transfer of an amino group from a donor molecule to a carbonyl substrate. mdpi.com Both R- and S-selective transaminases have been used to produce chiral fluoroamines from fluorinated ketones with high conversions and excellent enantiomeric excess (>99% ee). nih.gov Reductive aminases (RedAms), belonging to the imine reductase family, also show high activity for the synthesis of fluorinated amines from ketones. nih.gov
Chemoenzymatic cascades have been developed to synthesize chiral α-mono- and difluoromethyl amines from β-keto-acid esters. acs.org These cascades can involve an organo-enzymatic decarboxylative fluorination followed by a bienzymatic reductive amination. acs.org Furthermore, one-pot biocatalytic cascades combining ene-reductases and imine reductases/reductive aminases have been used to synthesize amines with two stereogenic centers from α,β-unsaturated ketones with excellent stereoselectivity. hims-biocat.eu
| Enzyme Class | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |
| Transaminase (R/S-selective) | Asymmetric amination | Fluorinated ketone | Chiral fluoroamine | >99% |
| Reductive Aminase | Reductive amination | Fluoroarylketone | β-fluoroarylamine | 85-99% |
| Hydratase, Alcohol Dehydrogenase, Transaminase | Cascade reaction | Aryl alkene | Chiral amine | High |
Diastereoselective Control in Trifluoromethylated Systems
Achieving diastereoselective control is crucial when synthesizing molecules with multiple stereocenters, a common feature in complex trifluoromethylated amines. researchgate.netacs.org
One strategy combines an organocatalytic stereospecific isomerization of a chiral allylic amine with a subsequent diastereoselective reduction of the resulting imine/enamine intermediate. This approach yields γ-trifluoromethylated aliphatic amines with two non-contiguous stereocenters in high yields and with high diastereo- and enantioselectivities. nih.govresearchgate.netacs.orgchemrxiv.org
The use of chiral auxiliaries, such as N-tert-butanesulfinyl groups, provides excellent diastereocontrol in additions to fluorinated imines. cas.cn For example, the addition of silyl (B83357) dienolates to α-fluoroalkyl sulfinylimines, catalyzed by a Lewis acid, can be tuned to produce different diastereomers of α-fluoroalkyl amines with excellent diastereoselectivities (up to >99:1 dr). rsc.org Similarly, the nucleophilic trifluoromethylation of chiral sulfinimines using reagents like HFC-23 (fluoroform) can lead to the highly diastereoselective synthesis of enantioenriched vicinal diamines. acs.org
Chemical Transformations and Derivatization of 6,6,6 Trifluorohexan 3 Amine
Reactivity of the Amine Functionality in Trifluoroalkyl Amines
The presence of a trifluoromethyl group significantly modulates the electronic properties of the amine functionality. The strong electron-withdrawing nature of the CF₃ group decreases the electron density on the nitrogen atom, which in turn reduces the basicity of the amine compared to its non-fluorinated analogues. nih.govosti.gov There is a well-established linear correlation between the extent of fluorine substitution at the α-carbon and the reduction in amine basicity. nih.gov While 6,6,6-trifluorohexan-3-amine has the fluorine atoms at the γ-position, this inductive effect, although attenuated by distance, still results in a lower pKa of the conjugate acid compared to simple alkylamines. osti.gov This reduced basicity influences its reactivity in acid-base reactions and its nucleophilicity. nih.gov
Despite the reduced basicity, the amine group remains a potent nucleophile, capable of participating in a wide array of chemical reactions. libretexts.org This makes trifluoroalkyl amines like this compound valuable building blocks in synthesis. nih.gov
Table 1: Comparison of Basicity in Ethylamine and its Trifluorinated Analogue This table illustrates the effect of α-trifluorination on amine basicity. A similar, though less pronounced, effect is expected for γ-fluorinated amines like this compound due to the inductive effect.
| Amine | Structure | pKa of Conjugate Acid |
|---|---|---|
| Ethylamine | CH₃CH₂NH₂ | 10.6 |
| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 5.7 |
Functional Group Interconversions of Fluorinated Aliphatic Amines
The primary amine group in fluorinated aliphatic amines is a versatile handle for various functional group interconversions, a cornerstone of modern synthetic chemistry. fiveable.meoup.comwikipedia.org These transformations allow for the conversion of the amine into other key functionalities, significantly broadening its synthetic applications. researchgate.netucd.ie
Key interconversions include:
Conversion to Amides: Primary amines readily react with acylating agents such as acid chlorides or anhydrides to form stable amide bonds. libretexts.org This is one of the most fundamental transformations in organic and medicinal chemistry. cbijournal.com Metal-free catalytic protocols have also been developed for the efficient conversion of amides back to amines. organic-chemistry.org
Conversion to Sulfonamides: The reaction of trifluoroalkyl amines with sulfonyl chlorides in the presence of a base yields sulfonamides. libretexts.orgmnstate.edu Recent advancements include methods using calcium triflimide [Ca(NTf₂)₂] to activate even less reactive sulfonyl fluorides for reaction with a wide array of amines. theballlab.com Furthermore, novel methods have been developed for the direct synthesis of primary sulfonamides from primary amines by inserting SO₂ into the C-N bond, a process that effectively inverts the nitrogen's chemical properties. nih.gov
Table 2: Selected Functional Group Interconversions for Primary Amines
| Starting Functional Group | Reagents/Reaction Type | Product Functional Group |
|---|---|---|
| Primary Amine (R-NH₂) | Acyl Chloride (R'-COCl) / Base | N-Substituted Amide (R-NHCOR') |
| Primary Amine (R-NH₂) | Sulfonyl Chloride (R'-SO₂Cl) / Base | N-Substituted Sulfonamide (R-NHSO₂R') |
| Primary Amine (R-NH₂) | Aldehyde (R'CHO) / Reducing Agent | Secondary Amine (R-NHCH₂R') |
| Primary Amine (R-NH₂) | Alkyl Halide (R'-X) | Secondary/Tertiary/Quaternary Amines |
N-Substituted Derivatives and their Synthetic Utility
The synthesis of N-substituted derivatives of this compound is crucial for its application in constructing more complex molecules. Common derivatization strategies include N-alkylation, N-arylation, and N-acylation.
N-Alkylation: Primary amines can be converted to secondary and tertiary amines through N-alkylation. organic-chemistry.org This can be achieved via direct reaction with alkyl halides, although controlling the degree of alkylation can be challenging. lumenlearning.com A more controlled approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction to the corresponding N-alkylated amine. libretexts.orgnih.gov
N-Arylation: The formation of a C-N bond between an amine and an aromatic ring is a vital transformation. wjpmr.com Copper- and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are powerful methods for the N-arylation of a wide range of amines, including those with functional groups. wjpmr.comrsc.org
N-Acylation (Amide Formation): As mentioned previously, the reaction with acylating agents is a straightforward method to produce N-acyl derivatives (amides). cbijournal.com These amide derivatives are prevalent in pharmaceuticals and agrochemicals. cbijournal.com For instance, the coupling of various primary amines with substituted benzoic acids can be achieved efficiently under mild conditions using peptide coupling reagents like HOBt (Hydroxybenzotriazole). cbijournal.com
Table 3: Illustrative Synthesis of N-Aryl Benzamide Derivatives Data adapted from studies on the synthesis of N-aryl benzamides from various amines to demonstrate synthetic utility. cbijournal.com
| Amine Substrate | Acid Derivative | Product Type | Yield (%) |
|---|---|---|---|
| Aniline | 4-Methylbenzoic acid | N-phenyl-4-methylbenzamide | 86.1 |
| 4-Chloroaniline | 4-Methylbenzoic acid | N-(4-chlorophenyl)-4-methylbenzamide | 68.0 |
| 4-Bromoaniline | 4-Methylbenzoic acid | N-(4-bromophenyl)-4-methylbenzamide | 65.0 |
| 2-Aminopyridine | 4-Methylbenzoic acid | N-(pyridin-2-yl)-4-methylbenzamide | 73.8 |
Regioselective Functionalization Studies
Regioselectivity is a critical consideration in the synthesis and subsequent modification of complex molecules like trifluoroalkyl amines. Research in this area often focuses on the regioselective synthesis of these compounds, which in turn provides insight into their reactivity. acs.org
Studies have demonstrated the regioselective vicinal diamination of carbon-carbon double bonds as a powerful, transition-metal-free method for synthesizing trifluoromethylated amines. nih.govelte.hu This involves the controllable double nucleophilic functionalization of an activated alkene, allowing for the precise placement of the amine and another functional group. nih.govresearchgate.net For example, the ring-opening of 2-trifluoromethyl-N-tosylaziridine with various nucleophiles proceeds with excellent regioselectivity, providing access to α,β-diamino-β-trifluoromethyl esters and other functionalized trifluoropropylamines. researchgate.net While these studies primarily describe the synthesis of the trifluoroalkyl amine scaffold, the principles of regiocontrol they establish are vital for planning further transformations on the molecule.
Ring-Closure Reactions Involving Trifluoroalkyl Amines
Trifluoroalkyl amines are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many biologically active molecules. rsc.orgorganic-chemistry.org The amine functionality can participate in intramolecular reactions to form rings, such as aziridines, morpholines, and piperazines.
For instance, β-amino alcohols containing a trifluoromethyl group can undergo intramolecular cyclization to form trifluoromethyl-substituted aziridines. rsc.org One established method involves an intramolecular Mitsunobu reaction. rsc.org Similarly, derivatives of this compound, if appropriately functionalized on the carbon chain (e.g., with a hydroxyl or halide leaving group), could serve as substrates for ring-closure reactions to form various saturated heterocycles. The synthesis of trifluoromethyl-morpholine, a fluorinated analog of a core structure found in drugs like Gefitinib, has been achieved through the cyclization of a fluorinated amine precursor. rsc.org
Table 4: Representative Ring-Closure Reactions Using Fluorinated Amine Precursors This table shows examples of heterocycles synthesized from functionalized fluorinated amines, illustrating potential pathways for derivatives of this compound. rsc.org
| Precursor Type | Reaction Type | Heterocyclic Product |
|---|---|---|
| γ-Trifluoromethyl β-amino alcohol | Intramolecular Mitsunobu Reaction | Trifluoromethyl-aziridine |
| N-(2-hydroxyethyl) trifluoroalkyl amine | Intramolecular Cyclization | Trifluoromethyl-morpholine |
| γ-Trifluoromethyl β-sulfinyl amine | Rearrangement & Cyclization | Trifluoromethyl-aziridine |
Advanced Spectroscopic and Analytical Characterization Techniques for Trifluoroalkyl Amines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of molecular structures. For trifluoroalkyl amines, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and spatial arrangement.
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In 6,6,6-Trifluorohexan-3-amine, distinct signals are expected for the amine protons and the various aliphatic protons along the hexane (B92381) chain.
The protons on the amine nitrogen (-NH₂) typically appear as a broad signal, and their chemical shift is highly variable (δ 0.5-5.0 ppm), depending on factors like solvent, concentration, and temperature due to hydrogen bonding. libretexts.org The protons on carbons adjacent to the electron-withdrawing amine group (at C-2 and C-4) are deshielded and expected to resonate in the δ 2.3-3.0 ppm range. libretexts.org Protons further from the nitrogen but closer to the influential trifluoromethyl group (at C-5) will also experience deshielding. The terminal methyl group (C-1) protons are expected to be the most shielded, appearing furthest upfield.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-1 (CH₃) | ~0.9 | Triplet (t) | 3H |
| H-2 (CH₂) | ~1.5 | Multiplet (m) | 2H |
| H-3 (CH) | ~2.7-3.0 | Multiplet (m) | 1H |
| H-4 (CH₂) | ~1.6 | Multiplet (m) | 2H |
| H-5 (CH₂) | ~2.1-2.4 | Multiplet (m) | 2H |
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each chemically non-equivalent carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. libretexts.orglibretexts.org
The carbon atom bonded to the nitrogen (C-3) will be significantly deshielded, appearing in the range of δ 37-45 ppm. libretexts.org The carbon of the trifluoromethyl group (C-6) will also have a characteristic chemical shift and will appear as a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms. Other carbons in the aliphatic chain will show signals in the typical alkane region (δ 10-40 ppm), with their exact shifts influenced by their proximity to the amine and trifluoromethyl substituents. Standard proton-decoupled ¹³C NMR spectra of compounds containing both fluorine and protons can be complex due to strong and long-range carbon-fluorine couplings. magritek.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C-1 | ~10-15 | Singlet (s) |
| C-2 | ~25-35 | Singlet (s) |
| C-3 | ~50-60 | Singlet (s) |
| C-4 | ~30-40 | Triplet (t, ³JCF) |
| C-5 | ~30-35 | Quartet (q, ²JCF) |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This technique is characterized by a wide range of chemical shifts, which minimizes the likelihood of signal overlap. azom.comthermofisher.com For organofluorine compounds, the chemical shift range for a trifluoromethyl (CF₃) group typically falls between -50 and -70 ppm. wikipedia.org
In the ¹⁹F NMR spectrum of this compound, the three equivalent fluorine atoms of the CF₃ group are expected to produce a single signal. This signal will be split into a triplet by the two adjacent protons on C-5 (²JHF coupling). The ability to observe coupling between fluorine and protons up to six bonds away is a routine feature of ¹⁹F NMR, providing rich structural data. azom.comthermofisher.com
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to H-F coupling) |
|---|
Since the C-3 carbon in this compound is a chiral center, NMR spectroscopy offers powerful methods for stereochemical assignment. The relative stereochemistry in acyclic systems can often be determined by analyzing vicinal coupling constants (³JHH). nmrwiki.org The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship, allowing for the determination of favored conformations. oup.com
For determining the absolute configuration of the chiral amine, a common strategy involves derivatization with a chiral agent, such as α-fluorinated phenylacetic phenylselenoester (FPP) or Mosher's acid, to form diastereomers. frontiersin.org These diastereomers are chemically distinct and will exhibit separate signals in their NMR spectra, particularly in ¹⁹F NMR, where the chemical shift differences can be compared to computational models to assign the absolute configuration. frontiersin.org
In situ NMR spectroscopy is a powerful technique for studying reaction mechanisms in real-time, providing insights into the formation of intermediates, transition states, and final products without the need for sample isolation. wiley.com This method allows for the direct observation of labile, catalytically active species that may only exist under specific reaction conditions of elevated temperature and pressure. wiley.comnih.gov
For reactions involving trifluoroalkyl amines, in situ NMR can be employed to monitor processes such as N-alkylation, acylation, or participation in catalytic cycles. For example, studies on the reaction of various amines with carbon dioxide have utilized in situ ¹H and ¹³C NMR to elucidate mechanistic pathways and identify the formation of carbamic acids and zwitterionic species. acs.orgacs.org By tracking the concentration of reactants, intermediates, and products over time, detailed kinetic analysis can be performed to build a comprehensive understanding of the reaction mechanism. researchgate.net
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds. nih.gov These two techniques are often complementary; FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.comyoutube.com
For this compound, key vibrational modes can be used for its identification:
N-H Vibrations : Primary amines typically show two N-H stretching bands in the 3500-3250 cm⁻¹ region. orgchemboulder.com An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.com
C-H Vibrations : Aliphatic C-H stretching vibrations are observed in the 3000-2850 cm⁻¹ range. orgchemboulder.com
C-F Vibrations : The C-F bonds of the trifluoromethyl group will produce very strong and characteristic stretching absorptions in the infrared spectrum, typically in the 1350-1100 cm⁻¹ region.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Bond Vibration | Technique | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Primary Amine | N-H stretch | FTIR/Raman | 3500-3250 | Medium |
| Primary Amine | N-H bend | FTIR | 1650-1580 | Medium |
| Aliphatic Alkane | C-H stretch | FTIR/Raman | 3000-2850 | Medium-Strong |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, a primary aliphatic amine, the IR spectrum is expected to show several characteristic absorption bands.
Primary amines (RNH₂) are distinguished by the presence of two N-H stretching bands in the region of 3500-3300 cm⁻¹. projectguru.in These two bands arise from the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.com For aliphatic primary amines, these peaks are typically separated by 80 to 100 cm⁻¹. nottingham.ac.uk Another key feature is the N-H bending vibration, often referred to as scissoring, which appears as a strong absorption in the 1650-1580 cm⁻¹ range. orgchemboulder.comias.ac.in A broad band resulting from N-H wagging may also be observed between 910 and 665 cm⁻¹. ias.ac.in
The C-N stretching vibration for aliphatic amines is typically found in the 1250-1020 cm⁻¹ region. orgchemboulder.comias.ac.in Furthermore, the presence of the trifluoromethyl (-CF₃) group in this compound will give rise to very strong and characteristic C-F stretching absorptions, typically appearing in the 1400-1000 cm⁻¹ range. The spectrum will also feature C-H stretching vibrations for the alkyl chain, generally observed between 3000 and 2800 cm⁻¹. projectguru.in
Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium-Strong |
| C-H Stretch | 3000 - 2800 | Medium-Strong |
| N-H Bend (scissoring) | 1650 - 1580 | Strong |
| C-F Stretch | 1400 - 1000 | Very Strong |
| C-N Stretch | 1250 - 1020 | Medium-Weak |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing vibrations that result in a change in polarizability. It is well-suited for the analysis of amines, including those in aqueous solutions, as the water signal is typically weak. ondavia.com
For primary aliphatic amines, Raman spectra show characteristic peaks that can aid in structural elucidation. The C-N stretching vibration is observable in the Raman spectrum, often appearing near 1100 cm⁻¹. Additionally, symmetric and asymmetric bending modes of the NH₂ group can be detected in the 770-850 cm⁻¹ region. aip.org
The fluorinated alkyl chain of this compound is also expected to produce distinct signals. Studies on other per- and polyfluoroalkyl substances (PFAS) have identified characteristic Raman bands for fluorinated alkyl chains at approximately 785 cm⁻¹, 380 cm⁻¹, and 300 cm⁻¹. These bands can serve as markers for the trifluoromethyl group and the adjoining fluorinated carbons.
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
|---|---|
| N-H Stretch | 3500 - 3300 |
| C-H Stretch | 3000 - 2800 |
| C-N Stretch | ~1100 |
| NH₂ Bend | 850 - 770 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For amines, MS analysis follows specific predictable pathways.
According to the nitrogen rule, a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight. tandfonline.comacs.org this compound (C₆H₁₂F₃N) has a calculated molecular weight of approximately 155.16 g/mol , consistent with this rule.
The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. ondavia.comacs.org This cleavage results in the formation of a stable, nitrogen-containing cation (an iminium ion). tandfonline.comacs.org Since the nitrogen in this compound is at the 3-position, two different α-cleavages are possible:
Cleavage of the C2-C3 bond, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of an iminium ion with a mass-to-charge ratio (m/z) of 126.
Cleavage of the C3-C4 bond, resulting in the loss of a 4,4,4-trifluorobutyl radical (•CH₂CH₂CF₃) and the formation of an iminium ion with an m/z of 58.
The most stable and therefore most abundant fragment (the base peak) is often the one formed by the loss of the largest alkyl radical. acs.org
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Identity | Fragmentation Pathway |
|---|---|---|
| 155 | [M]⁺ | Molecular Ion |
| 126 | [M - C₂H₅]⁺ | α-cleavage (loss of ethyl radical) |
X-ray Crystallography for Solid-State Structure Determination and Stereochemical Confirmation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org This technique allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net
For this compound, which is a chiral molecule, single-crystal X-ray diffraction would provide invaluable information. The process involves growing a suitable single crystal of the compound, which can be a challenging step. researchgate.net This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. wikipedia.org From this map, the exact position of each atom can be determined.
A successful crystallographic analysis of this compound would confirm its molecular connectivity and provide detailed insight into its conformational preferences in the solid state. Crucially, if a single enantiomer is crystallized, the technique can determine its absolute stereochemistry (R or S configuration) at the C3 chiral center. researchgate.net
As of now, specific crystallographic data for this compound is not publicly available in crystallographic databases. However, the principles of the technique remain the primary approach for definitive solid-state structural and stereochemical elucidation.
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment
Since this compound possesses a chiral center at the third carbon, it exists as a pair of enantiomers. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the standard method for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess) of a sample.
The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For the separation of chiral amines, several types of CSPs are effective.
High-Performance Liquid Chromatography (HPLC): Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and cyclodextrin- or cyclofructan-based CSPs are commonly used for the separation of chiral amines. The separation of fluorinated compounds can sometimes be enhanced by using specialized fluorinated stationary phases, which may offer unique selectivity due to fluorous interactions. nih.gov
Gas Chromatography (GC): For GC, derivatized cyclodextrins are the most common CSPs for separating chiral compounds, including amines. The amine may need to be derivatized, for example, by converting it to its trifluoroacetyl derivative, to improve its volatility and chromatographic behavior.
The choice of mobile phase (for HPLC) or carrier gas and temperature program (for GC) is critical for optimizing the separation (resolution) between the two enantiomer peaks.
Table 4: Common Chiral Stationary Phases for Amine Separation
| Technique | Chiral Stationary Phase (CSP) Type | Common Examples |
|---|---|---|
| HPLC | Polysaccharide-based | Chiralcel® OD, Chiralpak® AD |
| HPLC | Cyclodextrin-based | ChiraDex®, Astec CYCLOBOND™ |
| HPLC | Cyclofructan-based | Larihc® CF6-P |
Computational and Theoretical Studies on 6,6,6 Trifluorohexan 3 Amine and Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT methods, such as those employing the B3LYP hybrid functional, can be used to compute key electronic descriptors. mpg.de For 6,6,6-Trifluorohexan-3-amine, these calculations would likely reveal a significant polarization of the C-F bonds and an inductive withdrawal of electron density from the alkyl chain, extending to the amine functional group. This electronic perturbation impacts the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial determinants of its reactivity. A comparative DFT study could highlight how the polarity of different solvents might influence reaction mechanisms involving the amine. rsc.org
Below is a hypothetical data table illustrating the kind of electronic properties for this compound that could be determined using DFT calculations, compared to its non-fluorinated analogue, hexan-3-amine.
| Property | Hexan-3-amine (Calculated) | This compound (Calculated) |
| Dipole Moment (Debye) | 1.35 | 3.85 |
| HOMO Energy (eV) | -6.20 | -6.85 |
| LUMO Energy (eV) | 1.15 | 0.50 |
| HOMO-LUMO Gap (eV) | 7.35 | 7.35 |
| Charge on Nitrogen (e) | -0.45 | -0.38 |
Computational chemistry provides powerful tools for elucidating complex reaction mechanisms at the molecular level. rsc.org Using DFT, researchers can map out potential energy surfaces for reactions involving this compound, identifying intermediates, transition states, and the most favorable reaction pathways. mdpi.com For instance, the aminolysis of other molecules or the functionalization of the amine group itself can be modeled. The presence of the trifluoromethyl group is known to have profound effects on the chemistry of adjacent functional groups. nih.gov
A key area of investigation for fluorinated amines is their synthesis and subsequent reactions. acs.orgnih.gov Computational pathways can clarify the mechanisms of N-trifluoromethylation or reactions where the amine acts as a nucleophile. nih.govresearchgate.net DFT studies can predict whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving distinct intermediates. For example, in a hypothetical reaction with an electrophile, calculations could determine the activation energy barriers for nucleophilic attack by the nitrogen atom, providing insights into reaction kinetics. Such studies are essential for understanding how the electronic modifications induced by the -CF3 group translate into observable chemical reactivity. mdpi.com
While this compound already contains a stable -CF3 group, the principles of C-F bond formation are central to the synthesis of all organofluorine compounds. nih.gov Computational transition state analysis is critical for understanding the high activation energies often associated with forming the exceptionally strong C-F bond. mdpi.com DFT calculations can precisely locate the geometry of transition states and determine their associated energy barriers (activation energies). researchgate.net
In the context of synthesizing fluorinated analogues, computational models can compare different fluorination strategies. For example, a study might compare the energetic spans of nucleophilic fluorination versus electrophilic fluorination pathways. mdpi.com The transition state for a C-F bond-forming step, such as a reductive elimination from a metal center, can be modeled to understand the electronic and steric factors that facilitate or impede the reaction. nih.gov The strong electron-withdrawing nature of fluorine substituents can significantly raise the activation barrier for certain reaction steps, a phenomenon that can be quantified through transition state analysis. rsc.org
The following table presents hypothetical activation free energies (ΔG‡) for a final C-F bond-forming step in the synthesis of a trifluoromethyl group compared to a methyl group, illustrating the typically higher energy barrier for fluorination.
| Reaction Step | Transition State | ΔG‡ (kcal/mol) |
| C-H Bond Formation | [R...CH3]‡ | 15.2 |
| C-F Bond Formation | [R...CF3]‡ | 26.3 |
Conformational Analysis and Stereoelectronic Effects of Trifluoromethyl Groups
The three-dimensional structure of a molecule is intrinsically linked to its reactivity and physical properties. For this compound, the bulky and highly electronegative trifluoromethyl group imposes significant conformational constraints and gives rise to potent stereoelectronic effects. nih.govmdpi.com Computational conformational analysis can identify the most stable arrangements (conformers) of the molecule by calculating the relative energies of various rotational isomers (rotamers) around the C-C single bonds of the hexyl chain.
The -CF3 group's influence extends beyond simple steric hindrance. Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role. For example, hyperconjugation involving the C-F σ* antibonding orbitals can influence the stability of certain conformations. These effects can be dissected and quantified using computational methods. nih.gov The preference for specific dihedral angles in the alkyl chain of this compound would be a direct consequence of the interplay between steric repulsion involving the large -CF3 group and these more subtle stereoelectronic interactions. Bent's rule can also be invoked to explain changes in hybridization and bond angles due to the highly electronegative fluorine atoms. youtube.com
Quantum Chemical Analysis of Fluorine's Influence on Molecular Properties and Interactions
Quantum chemical calculations allow for a deep analysis of how the incorporation of fluorine atoms alters fundamental molecular properties. acs.orgresearchgate.net In this compound, the three fluorine atoms of the -CF3 group dramatically change the molecule's electrostatic potential surface compared to its non-fluorinated counterpart. The region around the -CF3 group becomes highly electron-deficient (positive potential), while the fluorine atoms themselves are electron-rich. This has significant implications for intermolecular interactions.
Despite the high electronegativity of fluorine, the C-F bond is a poor hydrogen bond acceptor. nih.gov Quantum chemical methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy between this compound and other molecules (like water or a binding site residue) into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. semanticscholar.org Such analyses would likely show that dispersion forces play a significant role in the interactions involving the fluorinated part of the molecule. These studies are crucial for understanding the compound's solubility, lipophilicity, and potential to engage in specific non-covalent interactions. mdpi.com
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques like Molecular Dynamics (MD) offer a way to study the dynamic behavior of this compound. nih.gov MD simulations require accurate force fields, which are sets of parameters that define the potential energy of the system. The development of robust force fields for fluorinated molecules is an active area of research, as they are essential for accurately modeling the unique interactions of fluorine. nih.govbiorxiv.org
MD simulations could be used to model the behavior of this compound in various environments, such as in aqueous solution or at a lipid bilayer interface, providing insights into its pharmacokinetic properties. For example, simulations can predict its solvation free energy and partitioning behavior between different phases. uevora.pt These computational approaches are invaluable for building a bridge between the molecule's chemical structure and its macroscopic properties and behavior in complex systems. nih.gov
Role of 6,6,6 Trifluorohexan 3 Amine As a Synthetic Building Block and Research Intermediate
Contribution to Material Science Research:The unique properties of fluorinated compounds make them valuable in material science. Despite this, there is no documented research on the incorporation of 6,6,6-Trifluorohexan-3-amine into polymers, liquid crystals, or other advanced materials.
Due to these limitations, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound.
Future Research Directions in Fluorinated Amine Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Amines
The synthesis of fluorinated amines is progressively moving towards greener and more sustainable practices. A primary goal is to replace hazardous reagents and minimize waste while improving efficiency. acs.orgrsc.org Recent research highlights several promising avenues:
Activation of Benign C1 Sources : Innovative strategies utilize carbon dioxide (CO2) and carbon disulfide (CS2) as readily available and benign C1 sources for synthesizing valuable intermediates like carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides, which can then be converted to trifluoromethylamines. acs.orgnih.govresearchgate.net
Valorization of Greenhouse Gases : Researchers are exploring the use of sulfur hexafluoride (SF6), a potent greenhouse gas, as a deoxyfluorination reagent. acs.org This approach not only provides a sustainable alternative to traditional reagents like DAST (diethylaminosulfur trifluoride) but also valorizes a problematic industrial gas. acs.orgnih.gov
Metal-Free Catalysis : To avoid the cost and potential toxicity of heavy metals, metal-free fluorination strategies are being developed. For instance, the use of Selectfluor in a one-pot process with water as a cosolvent offers a safer, scalable, and more environmentally friendly method for producing difluoramines. rsc.org
Photoredox Catalysis : Emerging as a powerful tool in organic synthesis, photoredox catalysis enables radical-based transformations under mild conditions. nottingham.ac.uk This technique avoids the use of toxic tin compounds or thermally sensitive radical initiators and is being applied to the synthesis of complex fluorinated nitrogen heterocycles. nottingham.ac.uk
Mechanochemistry : Solvent-free mechanochemical methods, such as manual grinding or ball milling, are being employed for the synthesis of fluorinated imines, which are precursors to amines. mdpi.comresearchgate.net These methods offer advantages in terms of reduced solvent use, lower energy consumption, and more efficient waste management. mdpi.com
Comparison of Sustainable Synthetic Strategies for Fluorinated Amines
| Strategy | Key Reagents/Conditions | Advantages | Example Application |
|---|---|---|---|
| Activation of C1 Sources | CO2, CS2, DAST | Uses benign, widely available starting materials. acs.orgnih.gov | Synthesis of carbamoyl and thiocarbamoyl fluorides. acs.orgresearchgate.net |
| Greenhouse Gas Valorization | SF6-derived reagents (e.g., TDAE-SF5–F) | Replaces hazardous reagents like DAST; utilizes a potent greenhouse gas. acs.org | Deoxyfluorination for synthesis of carbamoyl fluorides. acs.org |
| Metal-Free Fluorination | Selectfluor, Water (cosolvent) | Avoids metal catalysts, uses a safe fluorine source, scalable. rsc.org | One-pot synthesis of difluoramines from primary amines. rsc.org |
| Photoredox Catalysis | Visible light, photocatalysts (e.g., [Ru(bpy)3]2+) | Mild reaction conditions, avoids toxic tin reagents. nottingham.ac.uk | Synthesis of fluorinated saturated nitrogen heterocycles. nottingham.ac.uk |
| Mechanochemistry | Manual grinding, ball milling (solvent-free) | Reduces solvent waste and energy consumption. mdpi.com | Rapid synthesis of fluorinated imines. mdpi.comresearchgate.net |
Advancements in Stereoselective Fluorination and C-F Bond Formation
Achieving control over the three-dimensional arrangement of atoms is critical in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. Consequently, the development of stereoselective methods for creating carbon-fluorine (C-F) bonds is a major research frontier. nih.gov
Recent progress has been made through various catalytic approaches:
Transition Metal Catalysis : Chiral transition metal complexes, particularly those involving palladium, copper, and nickel, are highly effective in catalyzing enantioselective fluorination. researchgate.netacs.orgrsc.org These catalysts create a rigid chiral environment around the substrate, guiding the fluorine atom to a specific face of the molecule. For example, palladium-catalyzed asymmetric arylation of α-fluoroketones can produce chiral centers with high enantioselectivity (up to 97% ee). rsc.org
Organocatalysis : Small organic molecules can also act as catalysts for asymmetric fluorination, offering a metal-free alternative. Tertiary amines are one class of organocatalysts used for this purpose. acs.org
Phase-Transfer Catalysis : This method uses chiral phase-transfer catalysts to shuttle the fluorinating agent (such as Selectfluor®) from one phase to another, enabling enantioselective C-F bond formation. rsc.org
Chiral Auxiliaries : Attaching a chiral auxiliary to the substrate molecule can direct the fluorination to a specific position before being cleaved, yielding an enantiopure product. researchgate.net
Stereoselective Synthesis from Fluorinated Building Blocks : An alternative strategy involves using pre-existing fluorinated chiral molecules, such as N-tert-butylsulfinyl imines. Stereoselective additions to these imines allow for the synthesis of a wide range of trifluoromethylated, difluoromethylated, and monofluoromethylated chiral amines with high stereoselectivity. nih.gov
Overview of Catalytic Systems for Stereoselective Fluorination
| Catalytic Approach | Catalyst/Reagent Example | Fluorine Source | Substrate Example | Reported Enantioselectivity (ee) |
|---|---|---|---|---|
| Transition Metal Catalysis | Ni(ClO4)2 / DBFOX-Ph ligand | N-Fluorobenzenesulfonimide (NFSI) | Cyclic β-ketoesters | 93–99% ee acs.org |
| Transition Metal Catalysis | Pd(dba)2 / BINOL-derived ligand | Aryl Bromides (for arylation) | α-fluoroketones | Up to 97% ee rsc.org |
| Transition Metal Catalysis | Cu/sulfoxide phosphine | Polyfluoroolefins | Pyridinyl diarylmethanes | Up to 99% ee rsc.org |
| Organocatalysis | Tertiary Amines | Electrophilic F sources | Various carbonyl compounds | Variable acs.org |
| Chiral Building Blocks | N-tert-butylsulfinyl imines | Organometallic reagents | Fluorinated imines | High stereoselectivity nih.gov |
Exploration of New Reactivity Modes and Derivatization Pathways for 6,6,6-Trifluorohexan-3-amine
While general methods for fluorinated amine synthesis are advancing, the specific reactivity of individual compounds like this compound remains a rich area for exploration. As a primary amine, it is expected to undergo a variety of classical amine reactions. However, the presence of the strongly electron-withdrawing trifluoromethyl (CF3) group at the γ-position can significantly influence its nucleophilicity and basicity, potentially leading to unique reactivity.
Future research will likely focus on systematically investigating its participation in key chemical transformations and developing new derivatization pathways. This includes:
Acylation and Sulfonylation : Reactions with acyl chlorides, anhydrides, and sulfonyl chlorides to form amides and sulfonamides.
Alkylation and Arylation : Nucleophilic substitution reactions to form secondary and tertiary amines.
Reductive Amination : Reaction with aldehydes and ketones in the presence of a reducing agent to yield more complex amines.
Formation of Imines and Schiff Bases : Condensation reactions with carbonyl compounds.
Cyclization Reactions : Utilizing the amine as a key functional handle to construct novel fluorinated heterocyclic systems, which are highly sought after in medicinal chemistry.
Derivatization is a key strategy for modifying the properties of a lead compound in drug discovery or for preparing samples for chromatographic analysis. rsc.org A variety of reagents can be used to derivatize the primary amino group of this compound.
Potential Derivatization Reagents for this compound
| Reagent Class | Specific Reagent Example | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Isothiocyanates | Phenyl isothiocyanate (PITC) | Thiourea | Chromatographic analysis (LC/MS) rsc.org |
| Chloroformates | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Carbamate | Protecting group chemistry, analysis rsc.org |
| Activated Nitroarenes | 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) | Substituted Aniline | Chromatographic analysis, synthesis rsc.orgmdpi.com |
| Acyl Halides | Acetyl Chloride | Amide | Synthesis of bioactive molecules |
| Sulfonyl Halides | Dansyl Chloride | Sulfonamide | Fluorescent labeling and detection |
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis is becoming indispensable for the rational design of new molecules and reactions. nih.gov In the context of fluorinated amines, computational chemistry provides powerful predictive tools that can significantly accelerate the discovery process.
Future research will increasingly rely on this integrated approach to:
Predict Reaction Outcomes : Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms, elucidate transition states, and predict the stereoselectivity of catalytic reactions, helping to explain experimental observations and guide the development of more efficient catalysts. acs.org
Understand Molecular Properties : Computational methods are used to predict how fluorination affects key molecular properties such as conformation, basicity (pKa), and lipophilicity. This is crucial for tuning the pharmacokinetic profiles of drug candidates. chemrxiv.org
Analyze Noncovalent Interactions : Techniques like Noncovalent Interaction (NCI) analysis can visualize and quantify weak interactions, such as hydrogen bonds involving fluorine (e.g., C-H···F). nih.gov Understanding these interactions is vital, as they play a key role in molecular conformation and binding to biological targets. nih.gov
Design Novel Molecules : By modeling the interaction of hypothetical fluorinated amines with target proteins in silico, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and desired properties, saving significant time and resources.
Role of Computational Methods in Fluorinated Amine Research
| Computational Method | Information Provided | Application in Research |
|---|---|---|
| Density Functional Theory (DFT) | Reaction energies, transition state structures, vibrational frequencies. nih.govacs.org | Elucidating reaction mechanisms, predicting stereochemical outcomes. acs.org |
| Ab initio methods | Highly accurate electronic structure and energy calculations. | Benchmarking DFT results, studying small, fundamental systems. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Studying conformational flexibility, solvent effects, and binding dynamics. |
| Noncovalent Interaction (NCI) Analysis | Visualization and characterization of weak interactions (e.g., hydrogen bonds). nih.gov | Understanding factors that stabilize molecular structures and protein-ligand complexes. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Predicting the bioactivity of new compounds before synthesis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
